Fluorescent Quantum Yield: 2-Amino-6-thienyl-purine vs. Non-Fluorescent 2-Amino-6-(N,N-dimethylamino)purine
The nucleoside of 2-amino-6-(2-thienyl)purine (s) exhibits intrinsic fluorescence with a quantum yield of 0.41 at pH 7.0 and an emission maximum centered at 432 nm [1]. In contrast, the previously developed unnatural base 2-amino-6-(N,N-dimethylamino)purine (x) is non-fluorescent [2]. This represents a qualitative functional gain (from non-fluorescent to fluorescent) that directly enables optical detection in nucleic acid experiments without requiring external fluorophore conjugation.
| Evidence Dimension | Fluorescence quantum yield (Φ) |
|---|---|
| Target Compound Data | Φ = 0.41 at pH 7.0; λ_em = 432 nm; λ_ex = 299, 352 nm |
| Comparator Or Baseline | 2-Amino-6-(N,N-dimethylamino)purine: non-fluorescent |
| Quantified Difference | Absolute gain: Φ = 0 → 0.41 at pH 7.0 |
| Conditions | Nucleoside form in aqueous solution, pH 7.0; excitation at 299 and 352 nm, emission centered at 432 nm |
Why This Matters
For researchers requiring site-specific fluorescent probing of RNA, the non-fluorescent comparator cannot serve as an optical probe, making 2-amino-6-thienyl-purine the only viable unnatural base capable of both orthogonal pairing and label-free fluorescence detection.
- [1] Mitsui, T. et al. (2005) 'Fluorescent properties of an unnatural nucleobase, 2-amino-6-(2-thienyl)purine, in DNA and RNA fragments', Nucleic Acids Symposium Series, 49(1), pp. 285–286. doi: 10.1093/nass/49.1.285. View Source
- [2] Fujiwara, T. et al. (2001) 'Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides', Bioorganic & Medicinal Chemistry Letters, 11(16), pp. 2221–2223. doi: 10.1016/S0960-894X(01)00415-2. View Source
